molecular formula C7H6F2IN B12857207 2,3-Difluoro-4-iodobenzylamine

2,3-Difluoro-4-iodobenzylamine

Katalognummer: B12857207
Molekulargewicht: 269.03 g/mol
InChI-Schlüssel: KCMAZZYTFPASNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Difluoro-4-iodobenzylamine is an organic compound characterized by the presence of fluorine and iodine atoms attached to a benzylamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-iodobenzylamine typically involves the halogenation of a benzylamine precursor. One common method includes the following steps:

    Starting Material: The synthesis begins with a benzylamine derivative.

    Iodination: The iodination at the 4 position can be carried out using iodine monochloride (ICl) or other iodine sources under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Difluoro-4-iodobenzylamine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2,3-Difluoro-4-iodobenzylamine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of fluorescent probes and imaging agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2,3-Difluoro-4-iodobenzylamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

    2,3-Difluorobenzylamine: Lacks the iodine atom, which may affect its reactivity and applications.

    4-Iodobenzylamine: Lacks the fluorine atoms, leading to different chemical properties and uses.

    2,3-Dichloro-4-iodobenzylamine:

Uniqueness: 2,3-Difluoro-4-iodobenzylamine is unique due to the combination of fluorine and iodine atoms, which imparts distinct chemical properties. This combination can enhance its reactivity, making it a valuable intermediate in organic synthesis and various research applications.

Eigenschaften

Molekularformel

C7H6F2IN

Molekulargewicht

269.03 g/mol

IUPAC-Name

(2,3-difluoro-4-iodophenyl)methanamine

InChI

InChI=1S/C7H6F2IN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H,3,11H2

InChI-Schlüssel

KCMAZZYTFPASNL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1CN)F)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.